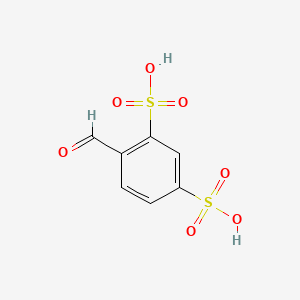

1,3-Benzenedisulfonic acid, 4-formyl-

Descripción

BenchChem offers high-quality 1,3-Benzenedisulfonic acid, 4-formyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenedisulfonic acid, 4-formyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-formylbenzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O7S2/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14/h1-4H,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYVGRGYAZDHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058965 | |

| Record name | 1,3-Benzenedisulfonic acid, 4-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-39-1 | |

| Record name | 4-Formyl-1,3-benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-formyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-formyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formylbenzene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Overview of Formyl Substituted Benzenedisulfonic Acids in Contemporary Chemical Research

Significance within Aromatic Sulfonic Acid Chemistry

Aromatic sulfonic acids are a cornerstone of industrial organic chemistry, valued for their strong acidity and the water-solubility they impart to organic molecules. ontosight.ai The introduction of a formyl (-CHO) group to a benzenedisulfonic acid scaffold, as seen in 1,3-Benzenedisulfonic acid, 4-formyl-, creates a trifunctional molecule with distinct and valuable chemical properties. The sulfonic acid groups (-SO3H) are highly polar and acidic, making the compound and its derivatives readily soluble in aqueous media, a crucial property for many industrial processes, particularly in dye chemistry. cymitquimica.com

The aldehyde group, on the other hand, is a versatile functional group that participates in a wide array of organic reactions. It is readily oxidized to a carboxylic acid, reduced to an alcohol, and can undergo nucleophilic addition and condensation reactions. wikipedia.org The presence of both functionalities on the same aromatic ring allows for a diverse range of chemical transformations, making 4-formyl-1,3-benzenedisulfonic acid a highly valuable and reactive intermediate in organic synthesis. cymitquimica.com The strong electron-withdrawing nature of the two sulfonic acid groups also influences the reactivity of the aldehyde group and the aromatic ring itself.

Strategic Importance of Multifunctional Aromatic Scaffolds

The strategic importance of 1,3-Benzenedisulfonic acid, 4-formyl- lies in its role as a multifunctional aromatic scaffold. This single molecule provides a robust platform for the construction of more complex chemical structures. Its most prominent application is in the synthesis of triphenylmethane (B1682552) dyes. google.com In these syntheses, the aldehyde group of 4-formyl-1,3-benzenedisulfonic acid condenses with two equivalents of an aromatic amine, such as N,N-diethylaniline, to form a leuco base. Subsequent oxidation of the leuco base generates the highly colored triphenylmethane dye. The sulfonic acid groups remain on the phenyl ring originating from the aldehyde, ensuring the final dye is water-soluble, a key requirement for textile dyeing applications. sci-hub.st

A notable example is the synthesis of C.I. Food Blue 3, where 1,3-Benzenedisulfonic acid, 4-formyl- is condensed with N,N-diethylaniline, followed by oxidation. This general reaction scheme is also employed for the production of other dyes, including C.I. Acid Red 52 and other acid blue dyes. The specific reactants and reaction conditions can be tuned to produce a wide spectrum of colors.

Table 1: Selected Applications of 1,3-Benzenedisulfonic acid, 4-formyl-

| Application Area | Specific Use | Function of Compound |

| Dye Synthesis | Intermediate for triphenylmethane dyes (e.g., C.I. Food Blue 3, C.I. Acid Red 52) | Provides the central carbon atom and imparts water solubility to the final dye. |

| Electroplating | Additive in plating baths | Acts as a stabilizer and can influence the properties of the deposited metal. |

| Organic Synthesis | Versatile building block | The aldehyde and sulfonic acid groups allow for a variety of chemical modifications. |

| Materials Science | Precursor for specialty polymers and nanomaterials | The multifunctional nature of the molecule allows for its incorporation into larger, complex structures. ontosight.ai |

Evolution of Research Trajectories for 1,3-Benzenedisulfonic acid, 4-formyl-

The synthesis of 1,3-Benzenedisulfonic acid, 4-formyl- has historical roots in the development of synthetic dyes. Early methods for its preparation included the sulfonation of benzaldehyde (B42025) with sulfuric acid or fuming sulfuric acid. Another established route involves the reaction of 2,4-dichlorobenzaldehyde (B42875) with a sulfite (B76179) or bisulfite solution at elevated temperatures and pressures. This reaction proceeds via a nucleophilic aromatic substitution, where the chlorine atoms are displaced by sulfite groups.

Over the years, research has focused on optimizing these synthetic routes to improve yield, purity, and environmental sustainability. For instance, patents describe improved processes for the preparation of its alkali metal and alkaline earth salts from 2,4-dichlorobenzaldehyde, highlighting the industrial importance of this compound and the continuous effort to refine its production. These refinements often focus on reaction time, temperature, and the use of catalysts to achieve higher efficiency.

Current and future research trajectories are likely to explore new applications for this versatile molecule. With the growing interest in functional materials, the use of 1,3-Benzenedisulfonic acid, 4-formyl- as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties, such as ion-exchange resins or conductive polymers, is an area of potential development. Furthermore, its unique combination of functional groups makes it an interesting candidate for the design of new catalysts and ligands for coordination chemistry. The ongoing exploration of sulfonated organic materials continues to open new avenues for the application of this and related compounds in fields ranging from materials science to biotechnology. nih.govmdpi.com

Table 2: Physicochemical Properties of 1,3-Benzenedisulfonic acid, 4-formyl-

| Property | Value |

| Molecular Formula | C₇H₆O₇S₂ |

| Molecular Weight | 266.25 g/mol |

| Appearance | White to light yellow crystalline solid cymitquimica.com |

| Solubility | Soluble in water cymitquimica.com |

| Acidity | Strongly acidic due to the sulfonic acid groups cymitquimica.com |

| CAS Number | 88-39-1 |

Advanced Synthetic Methodologies for 1,3 Benzenedisulfonic Acid, 4 Formyl and Its Derivatives

Regioselective Functionalization Approaches

Regioselective functionalization is crucial for the efficient synthesis of specifically substituted aromatic compounds. For 4-formyl-1,3-benzenedisulfonic acid, this involves the precise placement of two sulfonic acid groups and one formyl group on the benzene (B151609) ring.

Direct Sulfonation of Benzaldehyde (B42025) Derivatives

Direct sulfonation is a fundamental electrophilic aromatic substitution reaction. wikipedia.org However, the synthesis of 4-formyl-1,3-benzenedisulfonic acid through the direct sulfonation of benzaldehyde presents a regiochemical challenge. The formyl group is a deactivating and meta-directing substituent, which would kinetically favor the formation of benzaldehyde-3-sulfonic acid. The formation of the 2,4-disubstituted product is therefore not the primary outcome under standard conditions.

It is a known phenomenon in sulfonation reactions that the product distribution can be influenced by the reaction conditions, shifting from kinetic to thermodynamic control at higher temperatures. libretexts.orgthecatalyst.orgyoutube.com While at lower temperatures the faster-forming isomer predominates (kinetic product), at elevated temperatures, the reaction can become reversible, leading to the formation of the most stable isomer (thermodynamic product). libretexts.orgthecatalyst.org For the sulfonation of benzaldehyde, this would imply that prolonged reaction times at higher temperatures could potentially favor a different isomeric product than the one predicted by the kinetic directing effects of the formyl group. However, specific documented protocols for the direct sulfonation of benzaldehyde to yield 4-formyl-1,3-benzenedisulfonic acid as the major product are not prevalent in the reviewed literature.

Oleum (B3057394), a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄), is a powerful sulfonating agent. youtube.com The reactive electrophile is believed to be protonated sulfur trioxide (+SO₃H) or SO₃ itself. nih.gov The reaction with an aromatic compound proceeds via an electrophilic aromatic substitution mechanism. nih.gov

For the sulfonation of benzaldehyde derivatives, the reaction temperature and the concentration of free SO₃ in the oleum are critical parameters that would influence the degree of sulfonation and potentially the isomeric distribution of the products. Higher temperatures and SO₃ concentrations would be necessary to introduce two sulfonic acid groups, especially onto a ring deactivated by a formyl group.

Chlorosulfonic acid (ClSO₃H) is another highly effective reagent for sulfonation and can also be used for chlorosulfonation. macsenlab.com When used for sulfonation, it reacts with aromatic compounds to produce the corresponding sulfonic acids. macsenlab.com The reaction is typically vigorous and may not require the high temperatures needed for sulfonation with sulfuric acid alone. ijpcbs.com

Sulfur trioxide (SO₃) is the ultimate electrophile in most sulfonation reactions and can be used directly, often in an inert solvent to moderate its reactivity. thieme-connect.de Direct sulfonation with SO₃ avoids the production of water as a byproduct, which can be advantageous in driving the reaction to completion. wikipedia.org

Formylation of 1,3-Benzenedisulfonic Acid

The introduction of a formyl group onto an aromatic ring is typically achieved through electrophilic substitution reactions such as the Vilsmeier-Haack or Gattermann-Koch reactions. wikipedia.orgwikipedia.org The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. chemistrysteps.comthermofisher.com The Gattermann-Koch reaction and its modifications use carbon monoxide and an acid source to generate the formylating agent. wikipedia.orgcymitquimica.com

A significant challenge in the formylation of 1,3-benzenedisulfonic acid is the severe deactivation of the benzene ring by the two strongly electron-withdrawing sulfonic acid groups. These groups significantly reduce the nucleophilicity of the aromatic ring, making it highly resistant to electrophilic attack. wikipedia.org Consequently, standard formylation methods are generally ineffective for such strongly deactivated substrates, and this route is not a commonly reported synthetic pathway for 4-formyl-1,3-benzenedisulfonic acid.

Nucleophilic Displacement Reactions for Sulfonate Introduction

An alternative and more direct route to 4-formyl-1,3-benzenedisulfonic acid involves the nucleophilic aromatic substitution (SNAr) on a suitably substituted benzaldehyde derivative. This approach circumvents the regioselectivity issues associated with direct electrophilic sulfonation.

Sodium Sulfite-Based Substitutions

A well-documented method for the synthesis of salts of 4-formyl-1,3-benzenedisulfonic acid is the reaction of 2,4-dichlorobenzaldehyde (B42875) with a sulfite (B76179) salt in an aqueous solution. libretexts.orgwikipedia.org In this reaction, the chlorine atoms, which are activated towards nucleophilic attack by the electron-withdrawing formyl group, are displaced by the sulfite nucleophile. The reaction is typically carried out at elevated temperatures and pressures.

A patented process describes the heating of 2,4-dichlorobenzaldehyde with an aqueous solution of sodium sulfite. libretexts.org The reaction is performed in a closed vessel at temperatures between 140°C and 180°C, with a preferred range of 160-170°C. libretexts.org The reaction time is generally less than 7 hours, with optimal yields achieved in 2-4 hours. libretexts.org This method has been shown to produce the disodium (B8443419) salt of benzaldehyde-2,4-disulfonic acid in high yield. libretexts.org A similar process starting from 2,4-dichlorobenzal chloride has also been reported. thecatalyst.org

Below is a table summarizing the findings from a patent on this synthetic route. libretexts.org

| Starting Material | Sulfonating Agent | Temperature | Reaction Time | Product | Yield |

| 2,4-Dichlorobenzaldehyde | Sodium Sulfite in Water | 170°C | 2.5 hours | Disodium salt of benzaldehyde-2,4-disulfonic acid | 86% of theory |

| 2,4-Dichlorobenzaldehyde | Sodium Sulfite in Water | 170°C | 5 hours | Disodium salt of benzaldehyde-2,4-disulfonic acid | Not specified |

Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production of 1,3-Benzenedisulfonic acid, 4-formyl- necessitates robust and optimized processes. Key to this is the management of the highly exothermic sulfonation reaction and the minimization of by-product formation.

The sulfonation of aromatic compounds is a well-established electrophilic aromatic substitution reaction. wikipedia.orgwikipedia.org In the case of producing 1,3-Benzenedisulfonic acid, 4-formyl-, the starting material, 4-formylbenzenesulfonic acid, would be subjected to further sulfonation. The reaction typically employs a sulfonating agent such as oleum (sulfuric acid containing dissolved sulfur trioxide, SO₃) or chlorosulfuric acid. wikipedia.org

Process optimization efforts focus on several key parameters to maximize yield and purity while ensuring operational safety. These include the molar ratio of the aromatic substrate to the sulfonating agent, reaction temperature, and reaction time. For instance, in the sulfonation of similar aromatic compounds like alkylbenzenes, adjusting the molar ratio of SO₃ to the organic raw material has been shown to significantly impact the degree of sulfonation and the level of impurities. asiachmical.com

Advanced reactor designs, such as falling film reactors, are often employed for large-scale sulfonation. asiachmical.com These reactors provide a large surface area for the reaction and excellent heat transfer, which is crucial for controlling the exothermic sulfonation process. asiachmical.com

A critical aspect of process optimization is the "aging" step that follows the initial sulfonation. This is a period where the reaction mixture is held at a specific temperature to allow the reaction to proceed to completion and to isomerize to the desired product distribution. Kinetic studies on the aging reactions in similar processes have led to process modifications that increase conversion rates by 0.5 to 1%. acs.org

The table below outlines key parameters that require optimization in a scalable synthesis of 1,3-Benzenedisulfonic acid, 4-formyl-.

| Parameter | Typical Range for Aromatic Sulfonation | Impact on Synthesis |

| Molar Ratio (SO₃:Substrate) | 1:1 to 3:1 | Affects the degree of sulfonation and by-product formation. Excess SO₃ can lead to over-sulfonation. |

| Reaction Temperature | 20°C to 180°C | Influences reaction rate and selectivity. Higher temperatures can increase the rate but may also promote side reactions. wikipedia.org |

| Reaction Time | Seconds to Hours | Determines the extent of conversion. Shorter times are favored in continuous processes. |

| Agitation/Mixing | High | Ensures homogeneity and efficient heat and mass transfer. |

| Aging Temperature | 25°C to 60°C | Allows for the completion of the reaction and isomerization to the desired product. |

| Aging Time | 30 minutes to several hours | Critical for achieving high conversion and desired product quality. acs.org |

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of 1,3-Benzenedisulfonic acid, 4-formyl-. The use of microreactors or other continuous flow systems provides superior control over reaction parameters, enhanced safety due to the small reaction volumes, and the potential for higher yields and purity. google.com

In a continuous flow setup for the sulfonation of an aromatic compound, the substrate and the sulfonating agent are continuously pumped into a reactor where they mix and react. The reaction product is then continuously removed. This approach allows for precise control of the residence time, temperature, and stoichiometry of the reaction.

For the synthesis of 1,3-Benzenedisulfonic acid, 4-formyl-, a continuous flow process could be envisioned where 4-formylbenzenesulfonic acid is dissolved in a suitable solvent and mixed with the sulfonating agent in a microreactor. The reactor would be maintained at a specific temperature to ensure optimal reaction conditions. The use of a continuous flow system can significantly reduce reaction times, in some cases to mere seconds. researchgate.net

A study on the continuous sulfonation of 1,2-diaminobenzene in a microreactor demonstrated the feasibility of this approach for producing diaminobenzenesulfonic acid with high yield and purity. google.com The process involved dissolving the substrate in a molar excess of sulfuric acid and maintaining a reaction temperature between 180°C and 220°C. google.com Such a strategy could be adapted for the synthesis of 1,3-Benzenedisulfonic acid, 4-formyl-.

The table below presents a hypothetical set of optimized parameters for the continuous flow synthesis of 1,3-Benzenedisulfonic acid, 4-formyl-, based on findings for similar compounds.

| Parameter | Value | Rationale |

| Reactor Type | Microreactor or Falling Film Reactor | Provides excellent heat and mass transfer, crucial for controlling the exothermic sulfonation reaction. asiachmical.com |

| Flow Rate | To be optimized (e.g., 0.1 - 10 mL/min) | Determines the residence time and throughput of the reaction. |

| Residence Time | 10 seconds to 5 minutes | Continuous flow allows for significantly shorter reaction times compared to batch processes. researchgate.net |

| Temperature | 100°C - 160°C | Higher temperatures can accelerate the reaction, with precise control preventing degradation. google.com |

| Molar Ratio (SO₃:Substrate) | 2:1 to 2.5:1 | Ensures complete conversion while minimizing the formation of sulfones and other by-products. |

| Solvent | Sulfuric Acid | Can act as both the solvent and the sulfonating agent. google.com |

Isolation and Purification Strategies for High Purity Material

The isolation and purification of 1,3-Benzenedisulfonic acid, 4-formyl- from the reaction mixture is a critical step in obtaining high-purity material. The high water solubility of sulfonic acids presents a unique set of challenges for their purification. lookchem.com Common impurities in the synthesis of aryl sulfonic acids include unreacted starting materials, inorganic salts such as sodium sulfate, and by-products like the corresponding benzyl (B1604629) alcohol and benzoic acid derivatives. google.com

A common initial step in the work-up of sulfonation reactions is the dilution of the reaction mixture with water, followed by neutralization. google.com The choice of base for neutralization is important, as it can influence the subsequent purification steps.

Crystallization is a primary method for the purification of sulfonic acids. For water-soluble compounds, crystallization can be induced by cooling the aqueous solution or by adding a co-solvent in which the desired compound is less soluble. In some cases, recrystallization from concentrated aqueous solutions can effectively remove impurities like sulfuric acid. lookchem.com For the sodium salt of o-benzaldehyde sulfonic acid, cooling and crystallization from the reaction mixture, followed by a secondary crystallization of the filtrate, has been employed. google.com

Ion-exchange chromatography is a particularly effective technique for the purification of sulfonic acids, especially for removing inorganic salts. google.comgoogle.com The crude product solution can be passed through a cation exchange resin to remove metal ions. google.com This is often followed by treatment with an anion exchange resin to remove other acidic impurities. google.com Strong acid cation exchangers with sulfonic acid functional groups are commonly used for this purpose. santaisci.comseplite.com

Extraction techniques can also be employed, although the high water solubility of the target compound can make this challenging. "Salting out," where a high concentration of an inorganic salt like sodium chloride is added to the aqueous solution, can decrease the solubility of the organic compound in the aqueous phase, facilitating its extraction into an organic solvent. researchgate.net A mixture of chloroform (B151607) and isopropanol (B130326) has been noted as an effective solvent for extracting water-soluble organic compounds. rochester.edu

The table below summarizes the common purification techniques and their applicability to obtaining high-purity 1,3-Benzenedisulfonic acid, 4-formyl-.

| Purification Technique | Principle | Application and Expected Outcome |

| Crystallization | Differential solubility of the compound and impurities at different temperatures or in different solvent systems. | Can be used to isolate the product from the reaction mixture. Recrystallization from water or ethanol (B145695) can further enhance purity. lookchem.com |

| Ion-Exchange Chromatography | Separation based on the reversible exchange of ions between a solid phase (resin) and a liquid phase. | Highly effective for removing inorganic salts (e.g., sulfates) and other ionic impurities, leading to a product with very high purity. google.com |

| Solvent Extraction | Partitioning of the compound between two immiscible liquid phases. | Can be used to remove less polar organic impurities. The efficiency for the target compound may be enhanced by "salting out". researchgate.net |

| Azeotropic Distillation | Removal of water by distillation with an immiscible solvent like toluene. | Useful for drying the purified sulfonic acid, as they often form hydrates. lookchem.com |

| Filtration | Separation of solid particles from a liquid. | Used to collect the crystallized product and to remove insoluble impurities. |

Elucidation of Reaction Mechanisms and Chemical Transformations Involving 1,3 Benzenedisulfonic Acid, 4 Formyl

Aldehyde Functional Group Reactivity

The aldehyde group (-CHO) is a primary site for nucleophilic addition and condensation reactions, allowing for extensive functionalization of the molecule. cymitquimica.com Its reactivity is a cornerstone of the synthetic utility of this compound.

A significant class of reactions for 1,3-Benzenedisulfonic acid, 4-formyl- involves its condensation with primary amines. dergipark.org.tr This reaction is a fundamental process for forming new carbon-nitrogen bonds. Generally, the reaction between a carboxylic acid and an amine to form an amide can be challenging because the basic amine can deprotonate the acid. libretexts.org However, the aldehyde group of 1,3-Benzenedisulfonic acid, 4-formyl- readily undergoes condensation with primary amines, often catalyzed by an acid, to form an imine, or Schiff base. dergipark.org.trijacskros.com The water produced as a byproduct in this equilibrium reaction can be removed to drive the reaction to completion. libretexts.orgnih.gov

These reactions are pivotal in synthesizing a variety of derivatives. The general scheme involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde.

Table 1: General Condensation Reaction

| Reactant 1 | Reactant 2 | Product Type | Catalyst (Typical) |

|---|

Schiff bases, also known as imines or azomethines, are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group. researchgate.netresearchgate.net They are formed through the condensation of a primary amine with an aldehyde or ketone. dergipark.org.trresearchgate.net The formation of a Schiff base from 1,3-Benzenedisulfonic acid, 4-formyl- and a primary amine proceeds via a two-step mechanism:

Addition Step: The reaction begins with the nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, forming an unstable intermediate known as a carbinolamine. dergipark.org.tr

Dehydration Step: The carbinolamine then undergoes acid-catalyzed dehydration, where a water molecule is eliminated to form the stable C=N double bond of the imine. ijacskros.com

The presence of the sulfonic acid groups on the benzene (B151609) ring can influence this reaction. While they are not directly involved in the condensation, their strong electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack. Furthermore, the inherent acidity of the sulfonic acid groups may provide intramolecular catalysis for the dehydration step. Aromatic amines containing sulfonic acid groups are frequently used to synthesize Schiff bases for various applications. dergipark.org.tr

Reductive Transformations

The aldehyde functional group of 1,3-Benzenedisulfonic acid, 4-formyl- is susceptible to reduction. This transformation can yield either a primary alcohol or a methyl group, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), the formyl group can be selectively reduced to a hydroxymethyl group (-CH₂OH), yielding 4-(hydroxymethyl)-1,3-benzenedisulfonic acid.

Reduction to Methyl Group: More vigorous reduction methods, such as the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction, can fully reduce the aldehyde to a methyl group (-CH₃), forming 4-methyl-1,3-benzenedisulfonic acid.

The sulfonic acid groups are generally stable under these reductive conditions and remain unchanged on the aromatic ring.

Sulfonic Acid Group Influence on Reactivity

Role in Electrostatic Interactions

The sulfonic acid groups are highly polar and readily deprotonate in aqueous solutions to form sulfonate ions (-SO₃⁻). This ionic character is central to the compound's participation in strong electrostatic interactions.

Solubility: The presence of two sulfonate groups renders the molecule highly soluble in water and other polar solvents. cymitquimica.com This is due to the strong ion-dipole interactions between the negatively charged sulfonate ions and water molecules.

Hydrogen Bonding: The sulfonic acid groups are excellent hydrogen bond donors (as -SO₃H) and acceptors (as -SO₃⁻). This capability allows the molecule to form extensive hydrogen-bonding networks with itself and with other polar molecules, such as water or alcohols. researchgate.net

Ionic Interactions: In its salt form (e.g., disodium (B8443419) 4-formylbenzene-1,3-disulfonate), the compound exists as discrete ions. nih.govepa.gov These sulfonate anions can engage in strong electrostatic interactions with cations, which is fundamental to its role as a dye intermediate and in the formation of various metal complexes.

Enhancement of Proton Conductivity in Specific Applications

Sulfonic acid groups are well-established proton carriers, a property leveraged in materials science, particularly for proton exchange membranes (PEMs) in fuel cells. lidsen.commdpi.com The sulfonic acid group has a low pKa (typically <1), meaning it readily donates its proton. mdpi.com

In a suitable matrix, 1,3-Benzenedisulfonic acid, 4-formyl- or polymers derived from it could contribute to proton conduction through two primary mechanisms:

Grotthuss Mechanism ("Proton Hopping"): Protons hop from one sulfonic acid group to the next through a network of hydrogen-bonded molecules, such as water. mdpi.com

Vehicular Mechanism: Protons are carried through the material by diffusing species like hydronium ions (H₃O⁺).

The high concentration of acidic sites provided by the two sulfonic acid groups on a compact aromatic ring makes this molecule a potentially effective component for creating materials with high proton conductivity. mdpi.comresearchgate.net Studies on similar sulfonated aromatic polymers show that increasing the concentration of -SO₃H groups generally enhances proton conductivity, which is crucial for the efficiency of devices like high-temperature PEM fuel cells. mdpi.commdpi.com

Table 2: Functional Group Properties and Influence

| Functional Group | Property | Influence on Reactivity and Application |

|---|---|---|

| Aldehyde (-CHO) | Electrophilic Carbon | Site for nucleophilic attack, condensation reactions (e.g., Schiff base formation). dergipark.org.trresearchgate.net |

Gas-Phase Ion/Ion Reaction Chemistry

1,3-Benzenedisulfonic acid, 4-formyl-, often abbreviated as FBDSA, has been extensively studied for its utility in the gas-phase manipulation of biomolecules, particularly peptides and proteins, within a mass spectrometer. These reactions, occurring in a solvent-free environment, provide unique insights into the intrinsic properties of molecules.

In the gas phase, doubly deprotonated FBDSA, [FBDSA-2H]²⁻, readily reacts with protonated peptides. The primary outcome of this interaction is the formation of a negatively charged, non-covalent complex between the peptide and the FBDSA reagent. rsc.org This complex is held together by strong electrostatic or dipole/dipole interactions. Specifically, a sulfonate group of the FBDSA anion interacts powerfully with a protonated site on the peptide, leading to the formation of a long-lived complex. rsc.org This initial complex formation is a crucial first step that enables subsequent covalent modifications or detailed structural analysis through collision-induced dissociation (CID).

The stability of these non-covalent complexes is significant. In some cases, the electrostatic interaction between a sulfonate group and a protonated site on the peptide is so strong that upon collisional activation, covalent bonds within the peptide can break while the reagent remains attached. rsc.org This has been observed in peptides containing both an arginine residue and one or more carboxylic acid groups. mnstate.edu

Beyond simple complexation, FBDSA is designed to covalently modify biomolecules in the gas phase. This capability has been harnessed to enhance peptide fragmentation and gain more detailed sequence information in mass spectrometry experiments. organicchemistrytutor.com

The key to the covalent modification ability of FBDSA lies in its aldehyde group (-CHO). This group can react with primary amine groups on a peptide, such as the N-terminus or the ε-amino group of a lysine (B10760008) residue, to form a Schiff base. rsc.org This reaction proceeds through the dehydration of the initially formed non-covalent complex. rsc.orgmnstate.edu

The formation of the Schiff base is a condensation reaction that occurs even in the solvent-free environment of the mass spectrometer. The process can be summarized as follows:

Complex Formation: A protonated peptide, [Peptide+nH]ⁿ⁺, reacts with deprotonated FBDSA, [FBDSA-2H]²⁻, to form a non-covalent complex.

Covalent Adduct Formation: Upon collisional activation, the complex undergoes dehydration (loss of a water molecule), leading to the formation of a covalent bond between the peptide's primary amine and the reagent's aldehyde group, resulting in an imine linkage characteristic of a Schiff base. rsc.orgyoutube.com

Evidence for Schiff base formation is found in the fragmentation patterns of the modified peptides. The covalent modification can alter the dissociation behavior, sometimes leading to enhanced fragmentation and more comprehensive sequence data. organicchemistrytutor.com It has been noted that for some peptides, a mixture of isomers can be generated upon dehydration of the complex, indicating that in some cases a strong electrostatic interaction can exist without the formation of a Schiff base. rsc.org

A significant application of FBDSA in gas-phase ion/ion reactions is to effect charge inversion. In this process, a positively charged species, such as a protonated peptide cation, is converted into a negatively charged ion. mnstate.eduyoutube.com The reaction with the doubly deprotonated FBDSA anion, [FBDSA-2H]²⁻, results in a negatively charged complex, for example, [Peptide+FBDSA-H]⁻. rsc.org

This charge inversion is highly consequential for tandem mass spectrometry (MS/MS) experiments. It allows for the analysis of the same peptide in both positive and negative ion modes. The fragmentation pathways can differ significantly between positive and negative precursor ions, providing complementary structural information and aiding in de novo sequencing efforts. youtube.com The ability to convert cations to anions via Schiff base formation opens up alternative fragmentation chemistries, such as electron detachment dissociation (EDD), which can provide different types of structural information compared to conventional collision-induced dissociation of cations.

Table 1: Summary of Gas-Phase Reactions of FBDSA with Peptides

| Reaction Type | Reactants | Key Product(s) | Mechanism | Significance |

|---|---|---|---|---|

| Complexation | Protonated Peptide, [FBDSA-2H]²⁻ | Non-covalent [Peptide+FBDSA-H]⁻ complex | Electrostatic/dipole-dipole interactions | Enables subsequent analysis and modification rsc.orgmnstate.edu |

| Covalent Modification | Non-covalent complex | Schiff base adduct | Condensation and dehydration | Enhanced fragmentation, structural elucidation rsc.orgorganicchemistrytutor.com |

| Charge Inversion | Protonated Peptide, [FBDSA-2H]²⁻ | Negatively charged peptide-reagent complex | Proton transfer and adduct formation | Access to complementary fragmentation pathways (e.g., negative ion mode) mnstate.eduyoutube.com |

Mechanistic Insights into Covalent Modification

Pathways for Electrophilic Aromatic Substitution

The benzene ring of 1,3-Benzenedisulfonic acid, 4-formyl- possesses three substituents: two sulfonic acid groups (-SO₃H) and one formyl group (-CHO). The positions of any further electrophilic aromatic substitution on this ring are dictated by the electronic properties of these existing groups.

Both the sulfonic acid group and the formyl (aldehyde) group are powerful electron-withdrawing groups. researchgate.net Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack, meaning the reaction is slower compared to benzene. researchgate.net They achieve this by pulling electron density out of the ring, making it less nucleophilic.

Furthermore, both the sulfonic acid and formyl groups are meta-directors. youtube.com This means they direct incoming electrophiles to the positions meta to themselves. In the case of 1,3-Benzenedisulfonic acid, 4-formyl-, the substituents are located at positions 1, 3, and 4.

Let's analyze the directing effects on the available positions (2, 5, and 6):

Position 2: This position is ortho to the formyl group at C4 and ortho to the sulfonic acid group at C1. It is also para to the sulfonic acid group at C3. Since all substituents are deactivating, this position is highly deactivated.

Position 5: This position is meta to the formyl group at C4 and meta to the sulfonic acid group at C1. It is ortho to the sulfonic acid group at C3.

Position 6: This position is ortho to the sulfonic acid group at C1 and meta to the sulfonic acid group at C3. It is also meta to the formyl group at C4.

Considering that all three groups are strong meta-directors, the most favored position for a new electrophile (E⁺) would be one that is meta to the strongest deactivating groups. The sulfonyl group is generally considered a stronger electron-withdrawing group than a carbonyl group. researchgate.net Therefore, the directing effects of the two -SO₃H groups will be dominant.

Table 2: Directing Effects of Substituents on FBDSA

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Sulfonic acid (-SO₃H) | 1 | Strong deactivator | meta-director youtube.com |

| Sulfonic acid (-SO₃H) | 3 | Strong deactivator | meta-director youtube.com |

Metal Chelation and Coordination Behavior

1,3-Benzenedisulfonic acid, 4-formyl- possesses multiple potential donor atoms that could participate in the chelation or coordination of metal ions. These include the oxygen atoms of the two sulfonate groups (-SO₃⁻) and the oxygen atom of the formyl group (-CHO).

The sulfonate groups are known to coordinate to metal centers. rsc.org In its deprotonated form, each sulfonate group offers multiple oxygen atoms that can act as ligands. They can bind to a metal ion in a monodentate (using one oxygen) or bidentate (using two oxygens) fashion, and can also act as bridging ligands to link multiple metal centers, potentially forming coordination polymers.

The formyl group's carbonyl oxygen has a lone pair of electrons and can also act as a donor atom to coordinate with a metal ion. wikipedia.orglibretexts.org The binding of carbonyl ligands to transition metals is a fundamental aspect of organometallic chemistry. libretexts.org

Given the geometry of FBDSA, it could potentially act as a multidentate ligand. For example, a metal ion could be chelated by an oxygen atom from the sulfonate group at position 1 and the formyl oxygen at position 4. The steric arrangement and the electronic properties of the metal ion would determine the preferred coordination mode. The presence of multiple sulfonate groups also suggests that FBDSA could be used to construct metal-organic frameworks (MOFs), where the rigid aromatic backbone and the versatile coordination of the sulfonate groups can lead to extended, porous structures. rsc.org

Applications of 1,3 Benzenedisulfonic Acid, 4 Formyl in Advanced Materials and Functional Systems

Precursor in Fine Chemical Synthesis

1,3-Benzenedisulfonic acid, 4-formyl-, also known as benzaldehyde-2,4-disulfonic acid, is a versatile intermediate in the field of fine chemical synthesis. cymitquimica.commacsenlab.com Its utility stems from its dual functionality: the sulfonic acid groups enhance water solubility and can act as directing groups, while the reactive aldehyde group allows for the construction of larger molecular architectures. cymitquimica.com This makes it a valuable building block for a range of specialized organic molecules. cymitquimica.com

A primary application of 1,3-Benzenedisulfonic acid, 4-formyl- is as a key intermediate in the manufacturing of various dyes. cymitquimica.comdyestuffintermediates.com The sulfonic acid moieties are crucial for ensuring the solubility of the final dye product in water and for improving color fastness on textiles. elchemy.com The aldehyde group serves as the primary point of reaction, typically undergoing condensation with amine-containing compounds to form the characteristic chromophore of the dye. dyestuffintermediates.com

Detailed research findings show its use in the synthesis of several commercially important dyes. dyestuffintermediates.com For instance, the production of Food Blue 3 and Acid Blue 1 involves the condensation of 1,3-Benzenedisulfonic acid, 4-formyl- with N,N-diethylbenzenamine. dyestuffintermediates.com Similarly, Acid Red 52 is synthesized through its condensation with 3-(Diethylamino)phenol. dyestuffintermediates.com

| Dye Name | Reactant with 1,3-Benzenedisulfonic acid, 4-formyl- | Reference |

| C.I. Food Blue 3 | N,N-diethylbenzenamine | dyestuffintermediates.com |

| C.I. Acid Red 52 | 3-(Diethylamino)phenol | dyestuffintermediates.com |

| C.I. Acid Blue 1 | N,N-diethylbenzenamine | dyestuffintermediates.com |

| C.I. Acid Blue 103 | N,N-dibenzylbenzenamine | dyestuffintermediates.com |

| C.I. Acid Blue 142 | N,N-dibenzylbenzenamine | dyestuffintermediates.com |

| C.I. Reactive Blue 104 | Not specified | dyestuffintermediates.com |

The unique chemical structure of 1,3-Benzenedisulfonic acid, 4-formyl- makes it a useful building block in pharmaceutical development. macsenlab.comchemimpex.com Its derivatives are employed as intermediates in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.comspectratech.biz The highly polar sulfonic acid groups can be leveraged to improve the solubility and bioavailability of drug candidates, which are critical parameters in pharmacokinetics. chemimpex.com The aldehyde functionality provides a convenient handle for covalent attachment to other molecular scaffolds, enabling the construction of complex drug molecules. cymitquimica.com Analytical methods developed for this compound are also noted as being suitable for pharmacokinetic studies, further linking it to the drug development process. sielc.com

Design and Engineering of Polymeric Materials

The compound's distinct functional groups allow for its integration into advanced polymeric systems, imparting specific properties to the final material.

The disodium (B8443419) salt hydrate (B1144303) of 1,3-Benzenedisulfonic acid, 4-formyl- is utilized in the synthesis of polymer electrolyte membranes (PEMs). sigmaaldrich.com These membranes are essential components in various electrochemical devices. sigmaaldrich.com The sulfonic acid groups (-SO₃H) are the critical functional feature for this application, as they provide the necessary proton conductivity for the membrane to function effectively. The aldehyde group can serve as a reactive site to either incorporate the monomer into the polymer backbone during polymerization or to act as a cross-linking agent to enhance the mechanical and thermal stability of the resulting polymer.

Chitosan (B1678972) is a natural biopolymer composed of β-(1,4)-linked D-glucosamine and N-acetyl-D-glucosamine units. mdpi.com It is widely studied for its biocompatibility and biodegradability. mdpi.com The primary amino groups (-NH₂) on the chitosan backbone are available for chemical modification, allowing its properties to be tailored for specific applications. mdpi.comelsevierpure.com

The aldehyde group of 1,3-Benzenedisulfonic acid, 4-formyl- can react with the primary amino groups of chitosan through a process called reductive amination. nih.gov This reaction forms a stable covalent bond, effectively grafting the benzenedisulfonic acid moiety onto the chitosan polymer chain. This modification introduces strongly acidic sulfonate groups, significantly altering the physicochemical properties of the native chitosan, such as its charge density, solubility, and interaction with biological systems.

Chitosan itself is known to possess intrinsic antibacterial properties, making it a valuable material for biomedical applications. elsevierpure.comnih.govnih.gov The mechanism of its antibacterial action is often attributed to the interaction of its positively charged amino groups with the negatively charged membranes of bacterial cells. nih.gov

Chemical modification of chitosan is a key strategy for enhancing its bioactivity. mdpi.comelsevierpure.com By functionalizing chitosan with 1,3-Benzenedisulfonic acid, 4-formyl-, new derivatives with potentially enhanced or modified antibacterial activity can be developed. The introduction of highly acidic sulfonate groups onto the polymer backbone creates a material with a significantly different charge profile. This altered charge and increased hydrophilicity can influence the polymer's interaction with bacterial surfaces, potentially leading to improved antibacterial efficacy or a broader spectrum of activity. nih.gov

Chemical Modification of Chitosan Derivatives

Preparation of Polyampholytic Chitosans

Polyampholytic chitosans, which possess both positively and negatively charged groups, have been synthesized using 1,3-Benzenedisulfonic acid, 4-formyl- (in its sodium salt form, 2,4-formyl benzene (B151609) sulfonic acid sodium salt). nih.gov The synthesis is achieved through a reductive amination reaction, where the aldehyde group of the sulfonic acid derivative reacts with the free amino groups of chitosan. nih.gov

The reaction involves the formation of a Schiff base intermediate between the chitosan's primary amines and the aldehyde of the 2,4-formyl benzene sulfonic acid salt. This is followed by reduction, typically with a reducing agent, to form a stable secondary amine linkage. This process grafts the benzenedisulfonate groups onto the chitosan backbone, introducing negative charges from the sulfonic acid groups (SO₃⁻) to the inherently cationic chitosan polymer (due to the protonated amino groups, NH₃⁺). nih.gov

The degree of substitution (DS), which is the measure of how many amino groups have been modified, can be controlled by adjusting the molar ratio of the reactants. nih.gov Various analytical techniques are employed to characterize these sulfonated chitosans, including ¹H NMR, elemental analysis, and coupled conductometry-potentiometry. nih.gov The successful synthesis results in a polyampholytic polymer, exhibiting both positive and negative charges, which significantly alters the solution properties, such as solubility and zeta potential, compared to the original chitosan. nih.gov These materials have been investigated for their anticoagulant properties. nih.gov

Fabrication of Polymer Electrolyte Membranes (PEMs) for Electrochemical Devices

The disodium salt hydrate of 4-formylbenzene-1,3-disulfonic acid is a key component in the synthesis of polymer electrolyte membranes (PEMs), which are crucial for various electrochemical devices. mdpi.com PEMs function as a separator and a proton conductor in applications like fuel cells. The incorporation of sulfonic acid groups is essential for facilitating proton transport across the membrane.

While specific fabrication details using 1,3-Benzenedisulfonic acid, 4-formyl- are proprietary and not extensively detailed in publicly available literature, the general approach involves the sulfonation of a stable polymer backbone, such as poly(arylene ether ketone)s (PAEKs) or polyimides. mdpi.comdr-dral.com In these processes, a sulfonating agent is used to introduce -SO₃H groups onto the polymer chain. The bifunctionality of 1,3-Benzenedisulfonic acid, 4-formyl- allows it to be potentially used as a cross-linking agent or as a monomer in the polymerization process itself. mdpi.com

The aldehyde group can react with other functional groups on the polymer chains to form a cross-linked network. This cross-linking can enhance the membrane's mechanical strength, thermal stability, and reduce swelling, which are critical parameters for durable PEMs. mdpi.com The sulfonic acid groups, on the other hand, create hydrophilic domains within the polymer matrix that facilitate the transport of protons. The performance of these membranes is evaluated by measuring properties such as:

Ion-Exchange Capacity (IEC): A measure of the number of milliequivalents of ions per gram of the dry polymer, indicating the density of sulfonic acid groups.

Water Uptake: The amount of water a membrane can absorb, which is crucial for proton conductivity.

Proton Conductivity: The efficiency with which protons are transported across the membrane, a key performance metric for fuel cells.

Hydrolytic Stability: The membrane's resistance to degradation in the presence of water, especially at elevated temperatures. mdpi.com

The introduction of sulfonic acid groups via compounds like 1,3-Benzenedisulfonic acid, 4-formyl- aims to create a well-defined micro-phase separation between the hydrophilic, ion-conducting channels and the hydrophobic, mechanically stable polymer backbone, leading to efficient and durable PEMs.

Metal-Organic Coordination Polymer Systems

Metal-organic coordination polymers, also known as metal-organic frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The unique structure of 1,3-Benzenedisulfonic acid, 4-formyl-, with its multiple coordination sites (sulfonate and aldehyde groups), makes it a promising candidate for the design of novel coordination polymers. cymitquimica.comcapes.gov.br

Ligand Design and Self-Assembly Strategies

In the context of coordination polymers, 1,3-Benzenedisulfonic acid, 4-formyl- can act as a multidentate ligand. The sulfonate groups are known to coordinate to metal ions in various modes, and the aldehyde group can also participate in coordination or be used for post-synthesis modification. capes.gov.br The self-assembly process to form a coordination polymer involves mixing the ligand with a suitable metal salt in a solvent system, often under solvothermal conditions. capes.gov.br The final structure of the polymer is influenced by factors such as the coordination geometry of the metal ion, the flexibility of the ligand, the reaction temperature, and the solvent used. capes.gov.br While specific studies detailing the use of 1,3-Benzenedisulfonic acid, 4-formyl- in this context are not widely reported, research on similar benzenedisulfonic acid ligands shows they can form layered or three-dimensional structures. capes.gov.br

Catalytic Applications of Metal Complexes

Metal complexes and coordination polymers are widely studied for their catalytic activities. The incorporation of metal centers in a well-defined framework can lead to catalysts with high selectivity and stability.

Biomedical Applications (e.g., Antitumor Activity)

While direct studies on the antitumor activity of 1,3-Benzenedisulfonic acid, 4-formyl- are not extensively documented in publicly available research, its significance in the biomedical field is primarily as a key intermediate in the synthesis of pharmacologically active molecules. A notable example is its use in the production of α-(2,4-disulfophenyl) N-tertiary butyl nitrone (2,4-ds-PBN), a compound investigated for its therapeutic potential, including in oncology.

The synthesis of 2,4-ds-PBN involves the reaction of 4-formyl-1,3-benzenedisulfonic acid with N-t-butylhydroxylamine. google.com This derivative has been the subject of research for its ability to act as a radical trapping agent, which is a mechanism relevant to various pathological conditions, including cancer.

Research into 2,4-ds-PBN has specifically explored its application in treating drug-resistant cancers, such as gliomas. google.com Gliomas are a type of brain tumor that can be challenging to treat, partly due to the development of resistance to standard chemotherapeutic agents like temozolomide (B1682018). google.com Studies have proposed the use of 2,4-ds-PBN to inhibit the vascularization, growth, and spread of temozolomide-resistant gliomas. google.com

The potential of 2,4-ds-PBN is not limited to being a monotherapy. Research has indicated its possible use in combination with other treatments. google.com For instance, it has been suggested that 2,4-ds-PBN could be administered alongside temozolomide to not only enhance the anticancer effects but also potentially inhibit the development of drug resistance. google.com

Table 1: Investigated Applications of a Derivative of 1,3-Benzenedisulfonic acid, 4-formyl-

| Derivative | Investigated Application | Proposed Mechanism of Action | Cancer Type |

| α-(2,4-disulfophenyl) N-tertiary butyl nitrone (2,4-ds-PBN) | Treatment of drug-resistant tumors | Inhibition of vascularization, growth, and spread | Glioma |

In addition to its role in synthesizing potential anticancer agents, 4-formyl-1,3-benzenedisulfonic acid has been utilized in the modification of biopolymers like chitosan to create derivatives with biomedical potential. sci-hub.box These modifications aim to impart new properties to the biopolymer, which could be leveraged for various health-related applications. sci-hub.box

It is important to note that the antitumor activity is associated with the derivative compound, 2,4-ds-PBN, and not directly with the parent compound, 1,3-Benzenedisulfonic acid, 4-formyl-. The latter's role is crucial as a foundational chemical building block in the synthesis of these more complex, biologically active molecules.

Advanced Analytical Characterization and Spectroscopic Investigations of 1,3 Benzenedisulfonic Acid, 4 Formyl

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the isolation and quantification of 1,3-Benzenedisulfonic acid, 4-formyl- from complex mixtures. High-performance liquid chromatography (HPLC) and its advanced variant, ultra-performance liquid chromatography (UPLC), are the primary techniques utilized, while the applicability of size-exclusion chromatography is also considered.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of 1,3-Benzenedisulfonic acid, 4-formyl-. The separation is typically achieved on a C18 stationary phase, which allows for the retention of the compound based on its hydrophobic character.

A common approach for the analysis of 1,3-Benzenedisulfonic acid, 4-formyl- involves reverse-phase HPLC. A documented method utilizes a C18 column with a mobile phase composed of a methanol (B129727) and sodium acetate (B1210297) buffer at a pH of 4.6, yielding a retention time of 14.2 minutes. For applications requiring compatibility with mass spectrometry, an alternative mobile phase consisting of acetonitrile, water, and formic acid is recommended. aaqr.org The use of formic acid is crucial as it is a volatile buffer, which is essential for efficient ionization in the mass spectrometer source.

| Parameter | Value |

| Stationary Phase | C18 |

| Mobile Phase Option 1 | Methanol / Sodium Acetate Buffer (pH 4.6) |

| Mobile Phase Option 2 (MS-Compatible) | Acetonitrile / Water / Formic Acid aaqr.org |

| Reported Retention Time | 14.2 minutes (with Methanol/Sodium Acetate buffer) |

| Detection | UV (Wavelength not specified) |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. While specific UPLC methodologies for 1,3-Benzenedisulfonic acid, 4-formyl- are not extensively detailed in the available literature, the principles of reverse-phase chromatography established for HPLC are directly transferable. The use of columns with 3 µm particles is suggested for faster UPLC applications, which would lead to shorter run times and reduced solvent consumption. aaqr.org A UPLC method would likely employ a similar mobile phase system (acetonitrile/water/formic acid) with a optimized gradient and a higher flow rate, taking advantage of the increased pressure tolerance of UPLC systems.

Size Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS)

Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their hydrodynamic volume. It is most effective for the analysis of macromolecules such as proteins and polymers. nih.govrsc.org The coupling of SEC with a Multi-Angle Laser Light Scattering (MALLS) detector allows for the absolute determination of molar mass, independent of column calibration standards. nih.govnih.gov

The applicability of SEC-MALLS for the analysis of a small molecule like 1,3-Benzenedisulfonic acid, 4-formyl- (molecular weight approximately 266.24 g/mol ) is limited. wyatt.comnih.gov SEC-MALLS systems are typically designed and calibrated for molecules with a significantly higher molecular weight, generally in the range of several kilodaltons (kDa) to megadaltons (MDa). harvard.edubio-techne.com The separation of small molecules on SEC columns is often not efficient, and the light scattering signal generated by such small analytes would be very low, making accurate molar mass determination by MALLS challenging. Therefore, SEC-MALLS is not a standard or recommended technique for the characterization of 1,3-Benzenedisulfonic acid, 4-formyl-.

Mass Spectrometry-Based Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for the structural elucidation and quantification of 1,3-Benzenedisulfonic acid, 4-formyl-, often in the context of its interaction with biomolecules.

Electrospray Ionization (ESI) and Nanoelectrospray Ionization (nESI) Applications

Electrospray Ionization (ESI) and its low-flow-rate variant, nanoelectrospray ionization (nESI), are soft ionization techniques that are particularly well-suited for the analysis of polar and thermally labile molecules, including 1,3-Benzenedisulfonic acid, 4-formyl-. nih.govresearchgate.net These methods allow for the transfer of ions from solution into the gas phase with minimal fragmentation.

Research has extensively utilized ESI and nESI to study the ion/ion reactions between 1,3-Benzenedisulfonic acid, 4-formyl- (often abbreviated as FBDSA) and various peptides. In these experiments, doubly deprotonated FBDSA anions are generated via negative mode nESI and reacted with protonated peptide cations. wyatt.com These studies are typically performed on sophisticated mass spectrometers such as Quadrupole-Quadrupole-Quadrupole (QqQ) or ion trap instruments. The resulting complexes and their fragmentation patterns provide insights into non-covalent interactions and can be used for the covalent modification of peptides in the gas phase. wyatt.com While these studies provide a wealth of information on the reactivity of 1,3-Benzenedisulfonic acid, 4-formyl- in a biological context, detailed reports on the standalone ESI or nESI mass spectrum and fragmentation of the compound itself are less common. However, studies on related aromatic sulfonates indicate that a characteristic fragmentation pathway involves the loss of SO2 and, in the case of a formyl-substituted compound, a subsequent loss of CO. aaqr.org

| Technique | Application in the Study of 1,3-Benzenedisulfonic acid, 4-formyl- |

| Electrospray Ionization (ESI) | Generation of gaseous ions for mass analysis, particularly in studies of ion/ion reactions with peptides. wyatt.com |

| Nanoelectrospray Ionization (nESI) | Used for the generation of doubly deprotonated FBDSA anions in ion/ion reaction studies, offering high sensitivity at low flow rates. wyatt.com |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF/TOF) Analysis

1,3-Benzenedisulfonic acid, 4-formyl-, often referred to as 4-formyl-1,3-benzenedisulfonic acid (FBDSA), serves as a key derivatizing reagent that significantly enhances the analysis of biomolecules, particularly peptides, by MALDI-TOF/TOF mass spectrometry. dtu.dk The primary challenge in analyzing native peptides is often the complexity of their fragmentation patterns and, in some cases, low sensitivity. nih.gov

Derivatization with FBDSA introduces a fixed negative charge and a stable chemical tag at the N-terminus of a peptide. dtu.dkamericanlaboratory.com This modification is instrumental for several reasons. Firstly, the sulfonic acid groups improve the ionization efficiency of the derivatized peptide during the MALDI process. Secondly, it directs the fragmentation behavior of the peptide in subsequent MS/MS analysis. When the derivatized peptide is subjected to fragmentation, the presence of the sulfo group at the N-terminus promotes the formation of specific ion series (e.g., b-ions), which simplifies the resulting spectrum. dtu.dk This directed fragmentation leads to a more straightforward and reliable interpretation of the data.

Research has demonstrated that using FBDSA as a derivatization agent enables the successful de novo sequencing of peptides from various sources by negative and positive ion mode MALDI tandem mass spectrometry. dtu.dk The improved signal intensities and simplified fragmentation patterns make it a valuable tool in proteomics for identifying proteins and characterizing their structures. americanlaboratory.com

Chemically Activated Fragmentation for Enhanced Sequence Coverage

Chemically activated fragmentation (CAF) is a technique used to control and enhance the fragmentation of peptides during tandem mass spectrometry, and 1,3-benzenedisulfonic acid, 4-formyl- is a prime example of a CAF reagent. americanlaboratory.com The process involves the covalent modification of the peptide, which alters its fragmentation pathway upon collisional activation.

The derivatization process using 1,3-benzenedisulfonic acid, 4-formyl- proceeds in two main steps. First, the ε-amino groups of any lysine (B10760008) residues within the peptide are blocked to ensure that the subsequent reaction is specific to the N-terminal α-amino group. americanlaboratory.com Following this, the peptide is reacted with the FBDSA reagent, which transfers a sulfonyl group to the N-terminus via the reactive formyl (aldehyde) group, which forms a Schiff base that is subsequently reduced. dtu.dkamericanlaboratory.com

This N-terminal sulfonation has a profound effect on the peptide's fragmentation in the mass spectrometer. The sulfonic acid moiety acts as a fixed charge site, which directs bond cleavage along the peptide backbone in a predictable manner. This targeted fragmentation, often referred to as "charge-remote fragmentation," enhances the generation of a complete and easily interpretable series of sequence-specific ions. dtu.dk This method significantly improves sequence coverage, allowing for the confident identification of longer and more complex peptide sequences that are often difficult to analyze in their native state. dtu.dk

De Novo Peptide Sequencing Algorithms

De novo peptide sequencing is the process of deducing the amino acid sequence of a peptide directly from its tandem mass spectrum without relying on a protein sequence database. nih.gov This method is indispensable for analyzing proteins from organisms with unsequenced genomes, identifying novel protein variants, or characterizing antibodies. americanlaboratory.comnih.gov The accuracy and success of de novo sequencing algorithms are heavily dependent on the quality and interpretability of the MS/MS spectra.

The use of 1,3-benzenedisulfonic acid, 4-formyl- as a derivatizing agent directly facilitates the function of these algorithms. By simplifying the fragmentation pattern and promoting the formation of specific ion types, the derivatization process generates cleaner and more predictable spectra. dtu.dk Modern de novo sequencing algorithms, including deep learning-based tools, are designed to recognize these patterns of fragment ions to reconstruct the peptide sequence. nih.gov

When spectra are complex or contain ambiguous peaks, as is common with underivatized peptides, the algorithms may produce incorrect or incomplete sequences. Derivatization with reagents like FBDSA produces data that is easier for these algorithms to process, leading to higher accuracy and greater sequence coverage. dtu.dk The combination of chemical derivatization to direct fragmentation and advanced computational algorithms represents a powerful strategy for tackling challenging proteomics problems. nih.gov

Direct Identification of Microorganisms in Complex Samples

While 1,3-benzenedisulfonic acid, 4-formyl- is a powerful tool for peptide sequencing, its direct application in the identification of whole microorganisms from complex samples via mass spectrometry is not a primary reported use. The dominant mass spectrometry technique for microbial identification is MALDI-TOF MS, where intact proteins (primarily ribosomal proteins) from a microorganism are analyzed to generate a characteristic mass spectrum, often called a "peptide mass fingerprint." americanlaboratory.com This fingerprint is then compared to a database of spectra from known microorganisms for identification.

Research has been conducted on other formyl-containing aromatic compounds, such as pyrazole (B372694) derivatives, for their potent antimicrobial properties against drug-resistant bacteria like Staphylococcus aureus. nih.gov These studies focus on the synthesis of new antimicrobial agents rather than using the compounds as reagents for mass spectrometry-based identification. The sulfonic acid groups of 1,3-benzenedisulfonic acid, 4-formyl- make it highly acidic and water-soluble, properties that are leveraged for its role as a derivatizing agent in aqueous biochemical reactions. cymitquimica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise molecular structure of a chemical compound. core.ac.uk For 1,3-Benzenedisulfonic acid, 4-formyl-, ¹H NMR and ¹³C NMR would provide definitive evidence of its structure by identifying the chemical environment of each hydrogen and carbon atom.

Predicted ¹H NMR Signals: The ¹H NMR spectrum would be expected to show signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing effects of the two sulfonic acid groups and the formyl group would shift these signals downfield. A distinct singlet for the aldehyde proton would also be present at a significantly downfield position (typically 9-10 ppm). The sulfonic acid protons are acidic and may exchange with deuterium (B1214612) from the solvent (like D₂O), often causing their signals to disappear.

Predicted ¹³C NMR Signals: The ¹³C NMR spectrum would show seven distinct carbon signals. The carbon of the formyl group would appear significantly downfield (around 190 ppm). The six aromatic carbons would have their chemical shifts influenced by the attached substituents, with the carbons bonded directly to the sulfonyl and formyl groups being the most deshielded.

The combination of these NMR techniques would allow for the unambiguous assignment of the compound's constitution. core.ac.uk

Table 1: Predicted NMR Chemical Shifts (δ) for 1,3-Benzenedisulfonic acid, 4-formyl-

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Aldehyde Proton (-CHO) | 9.5 - 10.5 | Singlet, highly deshielded due to the carbonyl group. |

| Aromatic Protons (Ar-H) | 7.5 - 8.5 | Multiple signals (doublets, triplets) showing coupling, shifted downfield by electron-withdrawing groups. |

| Sulfonic Acid Protons (-SO₃H) | > 10 (or not observed) | Very broad signal, often exchanges with solvent and disappears. |

| Aldehyde Carbon (-CHO) | 185 - 195 | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Aromatic Carbons (Ar-C) | 120 - 150 | Six distinct signals expected, with carbons attached to substituents appearing further downfield. |

Infrared (IR) and UV Spectrometry for Functional Group Analysis

Infrared (IR) and Ultraviolet (UV) spectrometry are used to identify the functional groups present in a molecule and to analyze its electronic conjugation system.

Infrared (IR) Spectroscopy: The IR spectrum of 1,3-Benzenedisulfonic acid, 4-formyl- would display characteristic absorption bands confirming the presence of its key functional groups. libretexts.org The most prominent peaks would include a strong absorption from the carbonyl (C=O) stretch of the aldehyde group, characteristic C-H stretches for both the aldehyde and the aromatic ring, and strong absorptions related to the sulfonic acid groups (S=O and O-H). libretexts.org

Table 2: Predicted IR Absorption Frequencies for 1,3-Benzenedisulfonic acid, 4-formyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonic Acid (O-H) | Stretching | 3200 - 2500 | Broad, Strong |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Medium |

| Aldehyde (C-H) | Stretching | 2850 - 2750 | Medium, often two bands |

| Aldehyde (C=O) | Stretching | 1715 - 1695 | Strong |

| Aromatic (C=C) | Stretching | 1600 - 1450 | Medium to Weak |

| Sulfonic Acid (S=O) | Asymmetric & Symmetric Stretching | 1250 - 1120 and 1080 - 1010 | Strong |

UV Spectrometry: The UV spectrum is determined by the electronic transitions within the molecule. The presence of the benzene ring conjugated with the electron-withdrawing formyl group would result in characteristic absorbance bands in the UV region. While specific λmax values are not documented in the provided search results, aromatic aldehydes typically show strong absorptions related to π→π* and n→π* transitions.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, sulfur) that compose a compound. This provides the empirical formula of the substance and serves as a fundamental check of its purity and identity against the theoretical composition.

The molecular formula for 1,3-Benzenedisulfonic acid, 4-formyl- is C₇H₆O₇S₂. cymitquimica.comnih.gov Based on this formula, the theoretical elemental composition can be calculated.

Table 3: Elemental Composition of 1,3-Benzenedisulfonic acid, 4-formyl- (C₇H₆O₇S₂)

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 31.58% |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 2.27% |

| Oxygen (O) | 15.999 | 7 | 111.993 | 42.06% |

| Sulfur (S) | 32.065 | 2 | 64.130 | 24.09% |

| Total | 266.25 | 100.00% |

Experimental results from elemental analysis of a synthesized batch of the compound would be compared to these theoretical values. A close match confirms the successful synthesis and high purity of the 1,3-Benzenedisulfonic acid, 4-formyl-.

Computational Chemistry and Theoretical Studies on 1,3 Benzenedisulfonic Acid, 4 Formyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

DFT calculations could be employed to determine key properties that govern the molecule's behavior. These calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From the optimized structure, various electronic properties can be calculated.

Key Calculated Electronic Properties:

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For 1,3-Benzenedisulfonic acid, 4-formyl-, the electron-withdrawing nature of the sulfonic acid and formyl groups would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene (B151609).

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor. In 1,3-Benzenedisulfonic acid, 4-formyl-, the oxygen atoms of the sulfonyl and formyl groups would exhibit high electron density, making them potential sites for electrophilic attack. Conversely, the sulfur atoms and the carbonyl carbon would be electron-deficient.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. These maps are useful for predicting how the molecule will interact with other molecules, such as solvents or reactants.

Reactivity Descriptors: Various descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and softness, can quantify the molecule's reactivity.

Theoretical studies on related molecules, such as substituted benzaldehydes and benzenesulfonic acids, have demonstrated the utility of these calculations. For instance, studies on benzaldehyde (B42025) derivatives have used DFT to analyze their electronic properties and reactivity. nih.govnih.gov

Table 1: Hypothetical Data Table for Calculated Electronic Properties of 1,3-Benzenedisulfonic acid, 4-formyl-

| Property | Predicted Value | Significance |

| HOMO Energy | Relates to ionization potential and electron-donating ability. | |

| LUMO Energy | Relates to electron affinity and electron-accepting ability. | |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. | |

| Dipole Moment | Indicates the overall polarity of the molecule. |

Note: The values in this table are hypothetical and would need to be determined by specific quantum chemical calculations.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 1,3-Benzenedisulfonic acid, 4-formyl-, MD simulations would be particularly insightful for understanding its behavior in solution and its interactions with other molecules.

Given the presence of highly polar sulfonic acid groups, this compound is expected to be soluble in water. acs.orgcymitquimica.com MD simulations could model the solvation process by placing a single molecule of 1,3-Benzenedisulfonic acid, 4-formyl- in a box of water molecules and simulating their movements.

Key Insights from MD Simulations: